molecular formula C15H11FN2OS2 B4157808 N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide CAS No. 824955-11-5

N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide

Cat. No.: B4157808
CAS No.: 824955-11-5
M. Wt: 318.4 g/mol
InChI Key: ZTCWYCFVPCFJEY-UHFFFAOYSA-N
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Description

N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C15H11FN2OS2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.02968349 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

CHEMBL477344 plays a crucial role in biochemical reactions, particularly in the inhibition of Abl kinase. The compound has an affinity (Ki) of 170 nM for Abl kinase, which suggests a strong inhibitory interaction . This interaction is significant as Abl kinase is involved in various cellular processes, including cell differentiation, division, and adhesion. By inhibiting Abl kinase, CHEMBL477344 can modulate these processes, making it a valuable tool in biochemical research.

Cellular Effects

CHEMBL477344 has been shown to influence various types of cells and cellular processes. Its primary effect is the inhibition of Abl kinase, which impacts cell signaling pathways, gene expression, and cellular metabolism . The inhibition of Abl kinase can lead to changes in cell proliferation, apoptosis, and differentiation. Additionally, CHEMBL477344 may affect other cellular processes indirectly through its impact on Abl kinase signaling pathways.

Molecular Mechanism

The molecular mechanism of CHEMBL477344 involves its binding to the active site of Abl kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation of downstream targets, leading to alterations in cell signaling pathways. The compound’s structure, which includes a thiazole and thiophene ring, allows it to fit precisely into the kinase’s active site, blocking its function. This mechanism is crucial for understanding how CHEMBL477344 exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CHEMBL477344 have been observed to change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function . Studies have shown that CHEMBL477344 remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to CHEMBL477344 can lead to sustained inhibition of Abl kinase, resulting in prolonged changes in cellular processes.

Dosage Effects in Animal Models

The effects of CHEMBL477344 vary with different dosages in animal models. At lower doses, the compound effectively inhibits Abl kinase without causing significant adverse effects . At higher doses, CHEMBL477344 may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.

Metabolic Pathways

CHEMBL477344 is involved in several metabolic pathways, primarily through its interaction with enzymes involved in its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism can lead to the formation of active or inactive metabolites, which may influence the compound’s overall efficacy and toxicity.

Transport and Distribution

The transport and distribution of CHEMBL477344 within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed throughout the body, with higher concentrations observed in the liver and kidneys. Its transport across cellular membranes is facilitated by transporters such as P-glycoprotein, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

CHEMBL477344 is localized in various subcellular compartments, including the cytoplasm and nucleus . The compound’s localization is influenced by its chemical structure and interactions with cellular proteins. Post-translational modifications, such as phosphorylation, may also play a role in directing CHEMBL477344 to specific cellular compartments. This subcellular localization is essential for understanding the compound’s activity and function within cells.

Properties

IUPAC Name

N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c16-12-5-2-1-4-10(12)8-11-9-17-15(21-11)18-14(19)13-6-3-7-20-13/h1-7,9H,8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCWYCFVPCFJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide
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N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide
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N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide
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N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide
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N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide
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N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.